Zwitterionic Tautomer Stabilization by the 3-Carboxyl Group: NMR Comparison with COOH-Free Model Systems
The Schiff base 3-carboxy-5-methyl-salicylidenaniline, synthesized directly from 3-formyl-2-hydroxy-5-methylbenzoic acid and aniline, was studied by 1H and 15N NMR at temperatures between 243 K and 183 K in CD2Cl2 [1]. Three tautomeric states were resolved: 1a (O–H···O–H···N), 1b (O–H···O−···H–N+, the zwitterion), and 1c (O−···H–O···H–N+). The zwitterionic structure 1b was found to be the dominant species, a result explicitly attributed to the additional COOH group. In control model systems lacking the COOH substituent, the zwitterionic form is not dominant under the same conditions—the COOH group is therefore the structural determinant that stabilizes the charge-separated tautomer [1].
| Evidence Dimension | Dominant tautomeric state in Schiff base at low temperature (183–243 K) |
|---|---|
| Target Compound Data | Dominant species: zwitterionic form 1b (O–H···O−···H–N+) |
| Comparator Or Baseline | COOH-free salicylaldehyde Schiff base model systems: zwitterionic form is NOT dominant |
| Quantified Difference | Qualitative dominance reversal; zwitterion 1b is the major tautomer only when the COOH group is present |
| Conditions | 15N-labeled Schiff base in CD2Cl2; 243–183 K temperature range; 1H and 15N NMR with partial deuteration and coupling constant analysis |
Why This Matters
This demonstrates a structurally unique proton-transfer behavior directly conferred by the 3-carboxyl group of this compound, distinguishing it from any formylsalicylic acid derivative that lacks the carboxylic acid, a critical consideration when selecting a molecular probe for PLP enzyme mechanistic studies.
- [1] Golubev, N. S., Smirnov, S. N., Tolstoy, P. M., Sharif, S., Toney, M. D., Denisov, G. S., & Limbach, H. H. (2007). Observation by NMR of the tautomerism of an intramolecular OHOHN-charge relay chain in a model Schiff base. Journal of Molecular Structure, 844–845, 319–327. DOI: 10.1016/j.molstruc.2007.04.015 View Source
